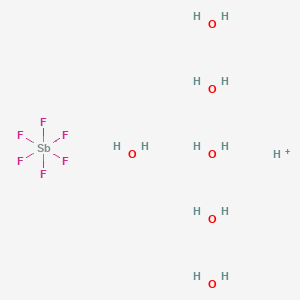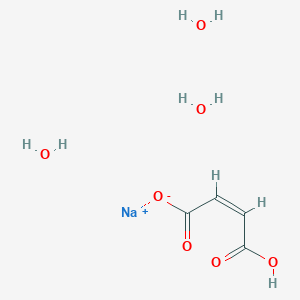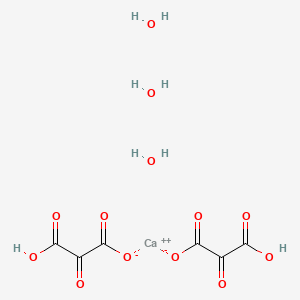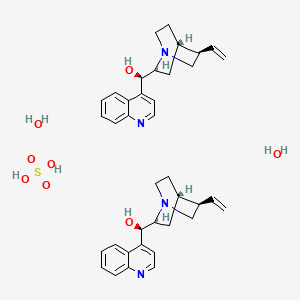
Hexafluoroantimonic acid hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroantimonic acid hexahydrate is a highly potent superacid, known for its extreme acidity and corrosiveness. It is a mixture of hydrogen fluoride and antimony pentafluoride, forming a complex compound that is significantly stronger than pure sulfuric acid . This compound is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Hexafluoroantimonic acid hexahydrate can be synthesized through several methods. One common approach involves reacting hydrogen fluoride with antimony pentafluoride . The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired compound. Industrial production methods may involve the dissolution of antimony pentoxide in hydrofluoric acid or the preparation of antimony pentafluoride followed by its reaction with hydrogen fluoride .
Analyse Des Réactions Chimiques
Hexafluoroantimonic acid hexahydrate undergoes various types of chemical reactions, including protonation, dehydrogenation, and dehydration . It is known to protonate nearly all organic compounds, often leading to significant chemical transformations. Common reagents used in these reactions include hydrogen fluoride and antimony pentafluoride. The major products formed from these reactions depend on the specific substrates and conditions used, but they often involve the formation of highly reactive intermediates .
Applications De Recherche Scientifique
Hexafluoroantimonic acid hexahydrate has a wide range of scientific research applications. In chemistry, it is used as a superacid catalyst for various reactions, including the preparation of alkylidene oxonium salts . In biology and medicine, it is studied for its potential effects on biological systems, although its extreme corrosiveness limits its direct applications. In industry, it is used in processes that require strong acids, such as the production of certain chemicals and materials .
Mécanisme D'action
The mechanism by which hexafluoroantimonic acid hexahydrate exerts its effects involves the protonation of organic compounds, often leading to dehydrogenation or dehydration . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate protons and interact with various chemical species. The exact mechanism of action can vary depending on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Hexafluoroantimonic acid hexahydrate is unique among superacids due to its extreme acidity and reactivity. Similar compounds include fluoroboric acid and other fluoro-based superacids . Compared to these compounds, this compound is often considered to be one of the strongest and most reactive, making it particularly useful in applications that require such properties .
Propriétés
IUPAC Name |
hexafluoroantimony(1-);hydron;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSSNXRZMXGHE-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H13O6Sb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8003711.png)





![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)


![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)
![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)
![(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8003785.png)
